(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor, such as barbituric acid, the pyrimidine core can be constructed through condensation reactions.
Substitution Reactions: Introduction of the 2-fluorophenyl group can be achieved via nucleophilic aromatic substitution.
Aldol Condensation: The benzylidene moiety can be introduced through an aldol condensation reaction between an aldehyde and the pyrimidine derivative.
Halogenation and Hydroxylation: The bromo and hydroxy groups can be introduced through selective halogenation and hydroxylation reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer formulations.
Mechanism of Action
The compound may exert its effects through various mechanisms, including:
Binding to Enzymes: Inhibition of enzyme activity by binding to the active site.
Interaction with DNA: Intercalation into DNA strands, disrupting replication and transcription.
Signal Pathways: Modulation of cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5Z)-5-(3-bromo-4-hydroxy-5-ethoxybenzylidene)-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
- Functional Groups : The specific combination of bromo, hydroxy, methoxy, and fluorophenyl groups gives it unique chemical properties.
- Biological Activity : The unique structure may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O5/c1-27-14-8-9(7-11(19)15(14)23)6-10-16(24)21-18(26)22(17(10)25)13-5-3-2-4-12(13)20/h2-8,23H,1H3,(H,21,24,26)/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOHGACWFDBJQN-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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